molecular formula C24H25NO6 B2408736 2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 832685-40-2

2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2408736
M. Wt: 423.465
InChI Key: SNBDLXPIYKFVAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes two methyl groups, a morpholinomethyl group attached to a phenyl ring, and a chromene ring with a carboxylate group . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.

Scientific Research Applications

2H/4H-Chromenes

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Summary of Application: 2H/4H-chromenes are an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
  • Methods of Application: Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . For example, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .
  • Results or Outcomes: The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Indole Derivatives

  • Scientific Field: Pharmaceutical Sciences
  • Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
  • Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
  • Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

  • Scientific Field: Microbiology
  • Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
  • Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
  • Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Summary of Application: The Suzuki–Miyaura coupling is a type of cross-coupling reaction, used to couple boron reagents with electrophilic organic groups . It’s a widely-used method for forming carbon-carbon bonds.
  • Methods of Application: The reaction involves the use of a palladium catalyst and a base . Different boron reagents have been developed for use in this reaction, each with properties tailored for specific conditions .
  • Results or Outcomes: The Suzuki–Miyaura coupling has been used extensively in both academic research and industrial applications due to its mild reaction conditions and functional group tolerance .

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

  • Scientific Field: Microbiology
  • Summary of Application: HDMF has been studied for its potential as an anti-infective agent in human microbial infections .
  • Methods of Application: In one study, cell cycle analysis was used to investigate the effects of HDMF on Candida albicans .
  • Results or Outcomes: The study found that HDMF arrested the cell cycle at the S and G2/M phase in Candida albicans .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, reactions, and potential applications. Given its complex structure, it could be of interest in various fields of organic chemistry .

properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 8-methoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-15-12-21(16(2)11-18(15)14-25-7-9-29-10-8-25)30-23(26)19-13-17-5-4-6-20(28-3)22(17)31-24(19)27/h4-6,11-13H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBDLXPIYKFVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-4-(morpholinomethyl)phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

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